molecular formula C9H11N5 B8417282 N,4-dimethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-amine

N,4-dimethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-amine

Cat. No. B8417282
M. Wt: 189.22 g/mol
InChI Key: LGRVYISMFKTTPL-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

A mixture of N-amino-N′,N″-dimethyl-guanidine (500 mg, 2.17 mmol) [J. Amer. Chem. Soc.; 1951; p. 1858] and nicotinoyl chloride hydrochloride (385 mg, 2.17 mmol) in pyridine (10 mL) was refluxed o.n. Aq. sat. K2CO3 was added and the mixture extracted with CHCl3. The organic phase was dried and concentrated. The crude product 240 mg (61%) was used in the next step without further purifications.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
385 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][NH:2][C:3]([NH:6][CH3:7])=[N:4][CH3:5].Cl.[C:9](Cl)(=O)[C:10]1[CH:15]=[CH:14][CH:13]=[N:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>N1C=CC=CC=1>[CH3:7][NH:6][C:3]1[N:4]([CH3:5])[C:9]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[N:1][N:2]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NNC(=NC)NC
Name
nicotinoyl chloride hydrochloride
Quantity
385 mg
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed o.n
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with CHCl3
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
CNC1=NN=C(N1C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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